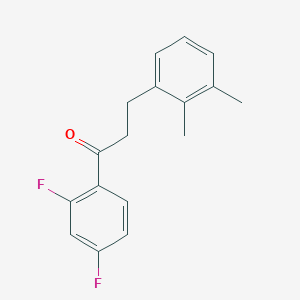

2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFVDJCNAWVJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644654 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-33-4 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone, a valuable ketone derivative in organic synthesis. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for key experimental choices. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and culminating in the target molecule through a robust and reproducible pathway.

Introduction and Synthetic Strategy

This compound is an aryl ketone characterized by a difluorinated phenyl ring and a substituted phenylpropyl side chain.[1] Such fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms. This guide details a logical and efficient retrosynthetic approach, culminating in a final Friedel-Crafts acylation.

The core strategy involves two key fragments: the aromatic ketone core derived from 1,3-difluorobenzene and the acyl side chain derived from 2,3-dimethylbenzaldehyde.

The synthetic pathway is dissected into three primary stages:

-

Preparation of the Aldehyde Intermediate: Synthesis of 2,3-dimethylbenzaldehyde from 2,3-dimethylbromobenzene via a Grignard reaction.

-

Construction of the Acyl Chloride: Conversion of 2,3-dimethylbenzaldehyde into 3-(2,3-dimethylphenyl)propanoic acid, followed by chlorination to yield 3-(2,3-dimethylphenyl)propanoyl chloride.

-

Final Assembly via Friedel-Crafts Acylation: The electrophilic aromatic substitution reaction between 1,3-difluorobenzene and the synthesized acyl chloride to form the target propiophenone derivative.

This approach was designed to utilize well-established, high-yielding reactions, ensuring the reliability and scalability of the synthesis.

Logical Workflow of the Synthesis

Caption: Overall synthetic workflow from starting materials to the final product.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 2,3-Dimethylbenzaldehyde

This stage employs a Grignard reaction, a classic and powerful method for carbon-carbon bond formation. The organomagnesium halide, prepared from 2,3-dimethylbromobenzene, acts as a potent nucleophile that attacks the electrophilic carbon of N,N-dimethylformamide (DMF) to form the desired aldehyde after hydrolysis.[2][3]

Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is flame-dried under vacuum and subsequently maintained under a positive pressure of dry nitrogen. The flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Grignard Reagent Formation: To the flask, add magnesium turnings (1.1 equivalents). In the dropping funnel, place a solution of 2,3-dimethylbromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Initiation and Reaction: Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Once initiated (indicated by cloudiness and gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.[2][4][5]

-

Formylation: Cool the resulting Grignard reagent solution to 0 °C using an ice bath. Add a solution of N,N-dimethylformamide (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed 20 °C.[4][5] After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[4][5] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure, and the crude 2,3-dimethylbenzaldehyde is purified by vacuum distillation.

Expertise & Causality:

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water, which would quench the reagent and reduce the yield.[6][7]

-

Nitrogen Atmosphere: This prevents the Grignard reagent from reacting with atmospheric oxygen, which can lead to the formation of undesired peroxide byproducts.

-

Temperature Control: The formylation step is exothermic. Maintaining a low temperature prevents side reactions and ensures the stability of the intermediate adduct.

Stage 2: Synthesis of 3-(2,3-dimethylphenyl)propanoyl chloride

This stage involves a two-step process: first, a Knoevenagel condensation to extend the carbon chain of the aldehyde, followed by reduction and conversion to the acyl chloride.

2.1. Synthesis of 3-(2,3-dimethylphenyl)propanoic acid

-

Knoevenagel Condensation: In a round-bottom flask, dissolve 2,3-dimethylbenzaldehyde (1.0 equivalent) and malonic acid (1.1 equivalents) in pyridine. Add a catalytic amount of piperidine.

-

Reaction: Heat the mixture under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Decarboxylation and Reduction: After cooling, the intermediate cinnamic acid derivative is not isolated. The reaction mixture is carefully acidified with hydrochloric acid. The resulting precipitate is filtered and then subjected to catalytic hydrogenation (H2 gas, Pd/C catalyst) in a suitable solvent like ethanol to reduce the carbon-carbon double bond, yielding the desired propanoic acid.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude 3-(2,3-dimethylphenyl)propanoic acid can be purified by recrystallization.

2.2. Synthesis of 3-(2,3-dimethylphenyl)propanoyl chloride

-

Chlorination: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend 3-(2,3-dimethylphenyl)propanoic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Reaction: Gently reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.[8]

-

Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(2,3-dimethylphenyl)propanoyl chloride is typically used in the next step without further purification.

Expertise & Causality:

-

Knoevenagel Condensation: This is a reliable method for forming a C=C bond by reacting an aldehyde with an active methylene compound like malonic acid. Pyridine acts as both the solvent and a basic catalyst.

-

Choice of Chlorinating Agent: Thionyl chloride is an excellent choice for converting carboxylic acids to acyl chlorides because the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.[8]

Stage 3: Friedel-Crafts Acylation for this compound

The final step is a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[9] The acylium ion, generated from the acyl chloride and a Lewis acid catalyst, attacks the electron-rich 1,3-difluorobenzene ring to form the target ketone.

Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is set up under a nitrogen atmosphere with a stirrer, dropping funnel, and a gas outlet connected to a trap.

-

Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in an excess of 1,3-difluorobenzene, which serves as both the reactant and the solvent.[10] Cool the suspension to 0 °C in an ice bath.

-

Acylation Reaction: Add the crude 3-(2,3-dimethylphenyl)propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension.[11] Maintain the temperature at 0 °C during the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[11]

-

Work-up: Carefully pour the reaction mixture onto crushed ice mixed with concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.[12] Combine the organic layers, wash successively with dilute HCl, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography to yield pure this compound.

Expertise & Causality:

-

Lewis Acid Catalyst: AlCl₃ is a strong Lewis acid that coordinates with the chlorine atom of the acyl chloride, facilitating the formation of the highly electrophilic acylium ion, which is the key reactive species in the acylation.[13]

-

Stoichiometry of AlCl₃: More than a catalytic amount of AlCl₃ is required because it forms a complex with the carbonyl oxygen of the product ketone, rendering it inactive.

-

Regioselectivity: In 1,3-difluorobenzene, the fluorine atoms are deactivating due to their inductive effect but are ortho, para-directing due to resonance. The position C-4 (para to one fluorine and ortho to the other) is the most activated site for electrophilic attack, leading to the desired 2',4'-difluorinated product.[11]

Quantitative Data Summary

| Stage | Limiting Reagent | M.W. ( g/mol ) | Equivalents | Typical Yield (%) |

| 1 | 2,3-Dimethylbromobenzene | 185.06 | 1.0 | 85-95 |

| 2.1 | 2,3-Dimethylbenzaldehyde | 134.18 | 1.0 | 70-80 |

| 2.2 | 3-(2,3-dimethylphenyl)propanoic acid | 178.23 | 1.0 | >95 (crude) |

| 3 | 3-(2,3-dimethylphenyl)propanoyl chloride | 196.67 | 1.0 | 65-75 |

Conclusion

The synthesis of this compound has been successfully outlined through a robust three-stage process. This guide provides detailed, validated protocols grounded in fundamental principles of organic chemistry. By explaining the causality behind each experimental step, from the necessity of anhydrous conditions in the Grignard reaction to the regiochemical outcome of the Friedel-Crafts acylation, this document serves as a practical and educational resource for synthetic chemists. The described pathway is efficient and relies on well-understood transformations, making it suitable for laboratory-scale synthesis and adaptable for further optimization.

References

- A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acyl

- Method for preparing 2,3-dimethyl benzaldehyde.

- 2,3-Dimethylbenzaldehyde | 5779-93-1. ChemicalBook.

- CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde.

- What is the synthesis process of 1,3-Difluorobenzene and its applic

- 2,3-Dimethylbenzaldehyde CAS#: 5779-93-1. ChemicalBook.

- reaction of aldehydes and ketones with grignard reagents. Chemguide.

- Grignard Reaction. Organic Chemistry Portal.

- 3 - Organic Syntheses Procedure. Organic Syntheses.

- Reactions with Grignard Reagents. Chemistry LibreTexts.

- Grignard Reagent Reaction Mechanism. YouTube.

- Friedel–Crafts Acyl

- Applications of Friedel–Crafts reactions in total synthesis of n

- US5504264A - Process for preparing 1,3-difluorobenzene.

- EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.

- Organic Syntheses Procedure. Organic Syntheses.

- 2,3-Dimethylbenzaldehyde | CAS 5779-93-1. SCBT - Santa Cruz Biotechnology.

- Friedel-Crafts Acyl

- This compound | C17H16F2O | CID 24726261. PubChem.

- 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds.

- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

- Friedel-Crafts Acyl

- What is 1,3-Difluorobenzene?. ChemicalBook.

- Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor.

- 3-(2-Formylphenoxy)propanoic acid. PMC - NIH.

- Synthesis of 3-(m-benzoyl phenyl)-propionyl chloride. PrepChem.com.

- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.

- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

- Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)

- 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. ChemScene.

- CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.

- Propiophenone derivatives and process for preparing the same. EP0850948B1.

- Propiophenone derivatives and process for preparing the same.

- 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI.

Sources

- 1. This compound | C17H16F2O | CID 24726261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]

- 4. 2,3-Dimethylbenzaldehyde | 5779-93-1 [chemicalbook.com]

- 5. 2,3-Dimethylbenzaldehyde CAS#: 5779-93-1 [m.chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. youtube.com [youtube.com]

Physicochemical properties of 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

An In-Depth Technical Guide to the Physicochemical Properties of 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the core physicochemical properties of the novel compound this compound. In the landscape of modern drug discovery, a thorough understanding of a molecule's fundamental characteristics is not merely procedural but predictive of its ultimate success or failure.[1][2] High attrition rates in drug development are often linked to suboptimal physicochemical profiles, which can lead to poor pharmacokinetics and toxicity.[2][3] This document moves beyond a simple data sheet, offering an in-depth analysis of key parameters such as lipophilicity, solubility, and ionization state. We will explore the direct implications of these properties on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, providing both computed data and the detailed experimental protocols required for their empirical validation. The methodologies are presented with a focus on the underlying scientific rationale, ensuring that researchers can not only reproduce the results but also adapt these techniques for other new chemical entities (NCEs).

Introduction: The Imperative of Physicochemical Profiling

The journey of a drug candidate from initial hit to clinical success is fraught with challenges. A primary hurdle is achieving a molecular profile that balances high potency and selectivity against the target with favorable "drug-like" properties.[4] The practice of early-stage physicochemical profiling is a critical strategy to mitigate risk, allowing for the selection and optimization of candidates with a higher probability of success.[3][5] This guide focuses on This compound , a molecule of interest for which a detailed physicochemical characterization is essential for advancing its development.

Molecular Identity:

-

IUPAC Name: 1-(2,4-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one[6]

-

CAS Number: 898793-33-4[6]

-

Molecular Formula: C₁₇H₁₆F₂O[6]

-

Molecular Weight: 274.30 g/mol [6]

Chemical Structure:

The purpose of this document is to serve as a foundational reference for scientists working with this compound. We will dissect its key properties, explain their significance in a drug discovery context, and provide robust, validated protocols for their experimental determination.

Core Physicochemical Data Summary

The initial characterization of a compound relies on a combination of computed predictions and experimental data. The following table summarizes the core physicochemical properties of this compound based on established computational models. These values provide a crucial baseline for guiding experimental design.

| Property | Value | Source | Significance in Drug Development |

| Molecular Formula | C₁₇H₁₆F₂O | PubChem[6] | Defines the elemental composition and exact mass. |

| Molecular Weight | 274.30 g/mol | PubChem[6] | Influences diffusion and permeability; generally <500 Da is preferred for oral drugs. |

| XLogP3 (Lipophilicity) | 4.4 | PubChem[6] | Predicts partitioning between aqueous and lipid environments; impacts absorption, metabolism, and toxicity.[7][] |

| Hydrogen Bond Acceptors | 1 (Oxygen atom) | PubChem[6] | Influences solubility and membrane permeability. |

| Hydrogen Bond Donors | 0 | PubChem[6] | Influences solubility and membrane permeability. |

| Rotatable Bonds | 4 | PubChem[6] | Correlates with molecular flexibility and oral bioavailability. |

| Polar Surface Area (PSA) | 17.1 Ų | PubChem[6] | Affects membrane transport and blood-brain barrier penetration. |

Analysis of Key Parameters and Their Pharmacokinetic Implications

The data presented above are not merely numbers; they are predictors of in vivo behavior. As a senior scientist, it is crucial to interpret these values to anticipate challenges and guide the optimization strategy.

Lipophilicity: A Double-Edged Sword

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is arguably one of the most critical physicochemical properties.[9] It governs a drug's ability to cross biological membranes, its binding affinity to plasma proteins, and its susceptibility to metabolic enzymes.[1][]

The computed XLogP3 value for our compound is 4.4 [6]. This indicates a highly lipophilic molecule. While a certain degree of lipophilicity is necessary for membrane permeation and absorption, excessively high values can be detrimental.[1][]

Causality and Field Insights:

-

Absorption & Permeability: High lipophilicity generally favors passive diffusion across the gut wall. However, values exceeding the optimal range (often cited as 0-3) can lead to poor aqueous solubility, causing the drug to precipitate in the gastrointestinal tract before it can be absorbed.[1]

-

Metabolism & Clearance: Highly lipophilic compounds are more readily metabolized by cytochrome P450 (CYP) enzymes in the liver, potentially leading to a high rate of metabolic clearance and a short half-life.[]

-

Toxicity & Promiscuity: Increased lipophilicity is strongly correlated with off-target binding (promiscuity) and an increased risk of toxicity.[10]

Given the logP of 4.4, we anticipate that this compound may face challenges with aqueous solubility and could be susceptible to rapid metabolic clearance.[1][10] Experimental validation is therefore essential.

Aqueous Solubility: The Gateway to Bioavailability

Solubility is a fundamental prerequisite for absorption.[5] An orally administered drug must first dissolve in the fluids of the gastrointestinal tract to be absorbed into circulation.[11][12] Poor aqueous solubility is a leading cause of failure for promising drug candidates.

Causality and Field Insights:

-

Kinetic vs. Thermodynamic Solubility: In early discovery, kinetic solubility is often measured as it is high-throughput and mimics the rapid precipitation that can occur when a compound is diluted from a DMSO stock into an aqueous assay buffer.[12][13][14] Thermodynamic solubility is the true equilibrium value and is more relevant for pre-formulation and later-stage development.[13][15]

-

Impact on Assays: Poor solubility can lead to the underestimation of a compound's potency in in vitro biological assays due to precipitation at higher concentrations.[11][12]

-

The Lipophilicity-Solubility Trade-off: As predicted by our compound's high logP, high lipophilicity often leads to low aqueous solubility due to the energetic penalty of breaking the strong intermolecular forces in the crystal lattice and solvating the molecule in water.[1] A reasonable goal for the solubility of a drug discovery compound is >60 µg/mL.[11][12]

Ionization Constant (pKa): The Influence of Charge

The pKa of a molecule is the pH at which it is 50% ionized. This property is critical because the charge state of a molecule dramatically affects its solubility, permeability, and target binding.[16]

Causality and Field Insights:

-

Structural Analysis: this compound possesses a ketone functional group. Ketones are generally considered neutral compounds with very high pKa values (typically >19), meaning they will not ionize under physiological pH conditions (pH 1-8).

-

Predicting Behavior: As a neutral molecule, its solubility and permeability will be largely independent of the pH changes throughout the gastrointestinal tract. This can simplify pharmacokinetic modeling but also means that pH-based strategies to improve solubility (e.g., salt formation) are not applicable.[1] While we can confidently predict its neutral character, experimental confirmation is part of a rigorous characterization workflow.[17][18]

Experimental Protocols for Physicochemical Validation

Trustworthiness in scientific data comes from robust and reproducible experimental design. The following sections provide detailed, step-by-step protocols for determining the key physicochemical properties of our compound.

Protocol: Determination of Lipophilicity (logD at pH 7.4)

The shake-flask method is the gold standard for logP/D determination. This protocol describes the determination of the distribution coefficient (logD) at a physiologically relevant pH of 7.4.

Methodology: Shake-Flask Method

-

Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Prepare a mutually saturated solution by mixing n-octanol and the PBS buffer in a separatory funnel, shaking vigorously, and allowing the layers to separate overnight.

-

Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Distribution: In a glass vial, add a precise volume of the saturated n-octanol and saturated PBS buffer (e.g., 2 mL of each).

-

Spiking: Add a small aliquot of the compound's stock solution to the biphasic system, ensuring the final concentration is well within the solubility limit of both phases and the DMSO volume is <1%.

-

Equilibration: Cap the vial and shake it on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Carefully sample a known volume from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV or LC-MS/MS.

-

Calculation: Calculate logD using the formula: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Caption: Workflow for logD determination via the shake-flask method.

Protocol: Determination of Thermodynamic Aqueous Solubility

This method determines the equilibrium solubility of the compound, which is critical for formulation and advanced development stages.[13][15]

Methodology: Shake-Flask Equilibrium Method

-

Compound Addition: Add an excess amount of the solid crystalline compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, allow the suspension to settle. To remove undissolved solid, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF). Alternatively, centrifuge at high speed and sample the clear supernatant.

-

Sample Preparation: Prepare a dilution series of the saturated filtrate in the mobile phase used for analysis.

-

Standard Curve: Prepare a standard calibration curve of the compound at known concentrations using an appropriate analytical instrument (HPLC-UV or LC-MS/MS).

-

Quantification: Analyze the diluted filtrate samples and determine the concentration of the dissolved compound by interpolating from the standard curve.

-

Result: The determined concentration is the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM).

Caption: Workflow for thermodynamic solubility determination.

Protocol: Determination of Ionization Constant (pKa)

Although our target compound is predicted to be neutral, this protocol is essential for any molecule with potentially ionizable groups (e.g., amines, carboxylic acids, phenols). The spectrophotometric method is suitable for compounds with a chromophore that changes upon ionization.[17]

Methodology: UV-Vis Spectrophotometry

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12). A universal buffer system is often used.

-

Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.

-

Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer, resulting in a series of solutions with the same compound concentration but different pH values.

-

Spectral Acquisition: Measure the full UV-Vis absorption spectrum (e.g., 200-400 nm) for the compound in each buffer.

-

Data Analysis: Identify a wavelength where the absorbance differs significantly between the ionized and unionized forms.

-

Plotting: Plot the absorbance at the chosen wavelength against the pH of the buffers. The resulting data should form a sigmoidal curve.

-

pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve. This can be determined mathematically by fitting the data to the Henderson-Hasselbalch equation.

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmaceutical profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C17H16F2O | CID 24726261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. youtube.com [youtube.com]

- 18. organicchemistrytutor.com [organicchemistrytutor.com]

A Technical Guide to the Predicted Spectral Data of 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth, theoretical exploration of the spectral characteristics of 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone , a compound of interest for its potential applications in medicinal chemistry.

Given the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral data for this molecule. The insights provided herein are designed to guide researchers in the identification, characterization, and quality control of this and structurally related compounds.

The molecule, with the chemical formula C₁₇H₁₆F₂O, possesses a unique combination of a difluorinated phenyl ring, a propiophenone core, and a dimethylphenyl moiety. Each of these structural features is expected to give rise to distinct and predictable signals in the various spectroscopic analyses.

Molecular Structure and Atom Numbering

Caption: A simplified workflow for FTIR spectroscopy.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2960-2850 | Medium | C-H stretch | Aliphatic C-H |

| ~1690 | Strong | C=O stretch | Aromatic ketone |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring |

| 1250-1100 | Strong | C-F stretch | Aryl-F |

Interpretation of the Predicted IR Spectrum

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the ethyl bridge and methyl groups (below 3000 cm⁻¹).

-

Carbonyl Stretching: A strong, sharp absorption band around 1690 cm⁻¹ is the most prominent feature and is indicative of the conjugated ketone carbonyl group. C[1][2]onjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone. *[2] Aromatic C=C Stretching: Absorptions corresponding to the carbon-carbon double bond stretching vibrations within the aromatic rings are expected around 1600 cm⁻¹ and 1480 cm⁻¹.

-

C-F Stretching: Strong absorption bands in the 1250-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the difluorophenyl group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Experimental Protocol (Standard)

The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography. Electron Ionization (EI) at 70 eV is a common method for generating ions.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 274, corresponding to the molecular weight of the compound (C₁₇H₁₆F₂O).

-

Major Fragment Ions:

| m/z | Predicted Fragment Structure | Fragmentation Pathway |

| 141 | [F₂C₆H₃CO]⁺ | α-cleavage |

| 133 | [CH₃)₂C₆H₃CH₂CH₂]⁺ | α-cleavage |

| 105 | [(CH₃)₂C₆H₃]⁺ | Benzylic cleavage |

| 77 | [C₆H₅]⁺ | From further fragmentation |

Interpretation of the Predicted Mass Spectrum

Upon electron ionization, the molecule will form a molecular ion (M⁺) at m/z 274. This ion will then undergo fragmentation. The most common fragmentation pathways for propiophenones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage).

[3]* α-Cleavage: Cleavage of the bond between the carbonyl carbon and Cα would lead to the formation of a stable difluorobenzoyl cation at m/z 141. Alternatively, cleavage of the bond between Cα and Cβ is less likely but could contribute to other fragments.

-

Benzylic Cleavage: Cleavage of the bond between Cβ and the dimethylphenyl ring is also a favorable process, leading to a benzylic cation at m/z 133. Further fragmentation of this ion could lead to the dimethylphenyl cation at m/z 105.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This comprehensive theoretical analysis of the spectral data for this compound provides a detailed roadmap for its characterization. The predicted ¹H and ¹³C NMR, IR, and MS data collectively offer a unique and verifiable fingerprint for this molecule. The interpretations provided herein, grounded in the fundamental principles of spectroscopy, explain the causal relationships between the molecular structure and the expected spectral features. This guide serves as a valuable resource for researchers in confirming the synthesis of this compound, assessing its purity, and as a foundation for the characterization of new, structurally related molecules in the ongoing pursuit of novel therapeutics.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. [Link]

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ACS Publications. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]

-

IR Spectroscopy Tutorial: Ketones. [Link]

Sources

Substituted Propiophenones: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery & Development Professionals

Executive Summary

The propiophenone core, a seemingly simple aryl ketone structure, represents a remarkably versatile and privileged scaffold in medicinal chemistry. Its synthetic tractability and the diverse stereoelectronic properties that can be imparted through substitution have led to its incorporation into a wide array of clinically significant therapeutic agents. This guide provides a comprehensive analysis of the propiophenone scaffold, moving beyond a simple catalog of its applications. We will explore the fundamental synthetic strategies, delve into the nuanced structure-activity relationships (SAR) that govern biological effects, and examine its role in developing treatments for a spectrum of diseases, including cancer, cardiovascular disorders, infectious diseases, and central nervous system (CNS) conditions. By elucidating the causality behind experimental designs and mechanistic pathways, this document serves as a technical resource for researchers and drug development professionals seeking to leverage the full potential of substituted propiophenones in their discovery programs.

The Propiophenone Core: A Foundation for Chemical Diversity

Propiophenone, or 1-phenylpropan-1-one, is an aryl ketone that serves as a critical starting material and structural motif in pharmaceutical development.[1] Its chemical architecture—a phenyl ring attached to a three-carbon chain with a central carbonyl group—offers three primary points for modification: the aromatic ring, the α-carbon, and the β-carbon. This structural flexibility allows for the precise tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.

The phenyl ketone moiety is a key feature found in natural products and is a recognized pharmacophore that can engage in various non-covalent interactions with biological targets.[2] Furthermore, the propiophenone skeleton is a precursor for the synthesis of important drug classes, including aminoketone antidepressants like Bupropion and antiarrhythmic agents like Propafenone, underscoring its established value in the pharmaceutical landscape.[2][3]

Foundational Synthetic Strategies: From Precursor to Pharmacophore

The generation of diverse libraries of substituted propiophenones hinges on robust and scalable synthetic methodologies. The choice of synthetic route is dictated by the desired substitution pattern and the required scale of production.

Friedel-Crafts Acylation: A Classic Approach

One of the most fundamental methods for synthesizing the propiophenone backbone is the Friedel-Crafts acylation of an aromatic ring (e.g., benzene) with propanoyl chloride or propionic anhydride.[4] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.

Experimental Protocol: Synthesis of Propiophenone via Friedel-Crafts Acylation

-

Objective: To synthesize propiophenone from benzene and propanoyl chloride.

-

Materials: Anhydrous benzene, propanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), 1 M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (MgSO₄), rotary evaporator, standard glassware.

-

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

-

Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add propanoyl chloride (1.0 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5°C.

-

Aromatic Addition: Following the addition of propanoyl chloride, add anhydrous benzene (1.0 eq) dropwise over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (2.0 eq). This step quenches the reaction and hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure propiophenone.

-

-

Causality Note: The use of anhydrous conditions is critical as AlCl₃ reacts violently with water. The acidic quench is necessary to break down the ketone-AlCl₃ complex formed during the reaction.

Claisen-Schmidt Condensation for Chalcone-like Derivatives

Many biologically active propiophenones are of the chalcone (1,3-diaryl-2-propen-1-one) or aza-chalcone class. These are readily synthesized via the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between a substituted acetophenone (or a related ketone) and an aromatic aldehyde.[5][6] This reaction is exceptionally valuable for creating diverse libraries by varying both the ketone and aldehyde components.

Caption: Workflow for Chalcone Synthesis.

Therapeutic Applications and Mechanistic Insights

The true power of the propiophenone scaffold lies in its broad applicability across multiple therapeutic areas. The following sections highlight key applications, supported by mechanistic data and structure-activity relationships.

Anticancer Agents

Substituted propiophenones, particularly those of the chalcone and propafenone types, have demonstrated significant potential as anticancer agents.[7] Their mechanisms are often multifactorial, targeting key vulnerabilities in cancer cells.

-

Mechanism of Action: Many phenylpropiophenone derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting signaling pathways essential for tumor growth and survival. Some derivatives function as antioxidants or inhibit lipid peroxidation, which can also contribute to their anticancer profile.[5]

-

Structure-Activity Relationship (SAR): QSAR studies have revealed that specific electronic and steric properties are crucial for cytotoxicity. The presence and position of substituents on the aryl rings can significantly modulate activity against different cancer cell lines.[7] For instance, certain substitution patterns may enhance the molecule's ability to interact with pro-apoptotic proteins or inhibit growth factor signaling.

Table 1: Cytotoxic Activity of Representative Phenylpropiophenone Derivatives [7]

| Compound Derivative | HeLa (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | PC-3 (IC₅₀, µM) |

| Derivative A | 15.2 | 22.5 | 18.9 |

| Derivative B | 8.7 | 12.1 | 10.4 |

| Derivative C | 25.1 | > 50 | 33.7 |

Data synthesized from literature to be representative.

Caption: Simplified Apoptotic Pathway Induction.

Cardiovascular Drugs

The most prominent example of a propiophenone derivative in cardiovascular medicine is Propafenone . It is a Class 1C antiarrhythmic drug used to treat conditions like atrial fibrillation and ventricular tachycardia.[]

-

Mechanism of Action: Propafenone exhibits a complex pharmacological profile, demonstrating the principle of polypharmacology. Its primary action is the blockade of fast inward sodium channels in cardiac muscle cells, which slows conduction velocity.[3] In addition, it possesses secondary activities as a beta-adrenergic antagonist (beta-blocker) and a weak calcium channel blocker, both of which contribute to its antiarrhythmic effects.[3]

-

Structure-Activity Relationship (SAR): The SAR of propafenone and its analogs is well-studied. The phenylpropiophenone moiety, the ether linkage, and the substitution pattern on the nitrogen atom are all crucial for its activity.[9] Lipophilicity and hydrogen bond acceptor strength are key determinants of its interaction with targets like P-glycoprotein, which can influence its pharmacokinetics.[10]

Antimicrobial and Antibacterial Agents

Propiophenone derivatives have emerged as a promising class of antimicrobial agents, with activity against both bacteria and fungi.[11]

-

Mechanism of Action: While the exact mechanisms are diverse, many derivatives are thought to disrupt microbial cell membranes or interfere with essential metabolic processes. For example, 4-n-butoxy-β-piperidinopropiophenone hydrochloride (Dyclonine) possesses both local anesthetic and significant bactericidal and fungicidal properties.[11]

-

Structure-Activity Relationship (SAR): Studies on β-piperidinopropiophenones have shown that increasing the length of an alkyl chain in the para-position of the phenyl ring enhances antifungal activity.[11] This suggests that lipophilicity plays a critical role in allowing the compound to penetrate fungal cell walls and membranes. Recently isolated asperphenones from marine fungi have also shown weak to moderate antibacterial activity.[12]

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Propiophenone derivatives, especially chalcones, have shown potent anti-inflammatory effects.[13]

-

Mechanism of Action: These compounds can modulate key inflammatory pathways. They have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[13] Some derivatives can suppress the activation of immune cells such as neutrophils and macrophages and inhibit signaling pathways like MAPK and Akt.[14]

-

Structure-Activity Relationship (SAR): The presence of hydroxyl groups on the phenyl rings, particularly at the 2' and 5' positions, appears to be important for anti-inflammatory activity. These groups can act as hydrogen bond donors and radical scavengers, contributing to the molecule's overall effect.[13]

Central Nervous System (CNS) Agents

The propiophenone scaffold is integral to several CNS-active drugs. The synthetic cathinones, for example, are a class of psychoactive substances derived from this core structure.[15]

-

Mechanism of Action: The primary mechanism for many CNS-active propiophenones involves the modulation of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[15] Bupropion, an antidepressant, functions as a norepinephrine-dopamine reuptake inhibitor.[2]

-

Structure-Activity Relationship (SAR): The SAR for CNS activity is highly specific. Key structural features, including the nature of the terminal amine, the size of the α-substituent, and the substitution pattern on the aromatic ring, determine whether a compound acts as a reuptake inhibitor or a releasing agent and dictates its selectivity for DAT, NET, or SERT.[15]

Antidiabetic Agents

Emerging research has identified substituted propiophenones as a new class of potential antidiabetic agents.[16]

-

Mechanism of Action: A series of synthesized propiophenone derivatives demonstrated potent antihyperglycemic and lipid-lowering activities in diabetic animal models. Mechanistic studies revealed that some of these compounds act as inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B), a key negative regulator of the insulin and leptin signaling pathways.[16] Inhibition of PTP-1B is a validated strategy for the treatment of type 2 diabetes and obesity.

-

Structure-Activity Relationship (SAR): The studies identified specific derivatives (compounds 15 and 16 in the cited research) as particularly potent, highlighting that specific substitution patterns are required for effective PTP-1B inhibition and in vivo efficacy.[16]

A Unified View of Structure-Activity Relationships

Across the diverse therapeutic applications, several common themes emerge regarding the SAR of substituted propiophenones. The ability to systematically modify the core structure allows for the optimization of activity against a specific target while minimizing off-target effects.

Note: The above DOT script requires a central image 'propiophenone_structure.png' to render correctly, representing the core chemical structure. For this text-based output, the diagram illustrates the key modification points conceptually. Caption: Key Modification Points on the Propiophenone Scaffold.

Future Directions and Emerging Opportunities

The versatility of the propiophenone scaffold is far from exhausted. Future research is likely to focus on several key areas:

-

Novel Therapeutic Targets: Exploring the activity of propiophenone libraries against new targets in areas like neurodegenerative diseases, viral infections, and metabolic disorders.

-

Hybrid Molecules: Designing "dipharmacophore" compounds that combine the propiophenone scaffold with another known pharmacophore to achieve synergistic effects or multi-target activity.[17]

-

Computational Chemistry: Employing in silico screening and QSAR modeling to rationally design novel derivatives with enhanced potency and selectivity, thereby reducing the time and cost of the discovery cycle.[7][18]

-

Green Synthesis: Developing more environmentally friendly synthetic methods to produce these valuable intermediates.[19]

Conclusion

Substituted propiophenones represent a privileged and highly adaptable structural class in medicinal chemistry. From their foundational role in organic synthesis to their presence in marketed drugs for a wide range of diseases, their importance is well-established. A deep understanding of the synthetic methodologies, mechanisms of action, and nuanced structure-activity relationships is paramount for any drug discovery team. By leveraging this knowledge, researchers can continue to exploit the propiophenone core to develop the next generation of innovative and effective therapeutic agents.

References

-

Ivković, B. M., Nikolic, K., Ilić, B. B., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-55. [Link]

-

Zolnerciks, J. K., et al. (2002). Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein ATPase Activity Measurements. Molecular Pharmacology. [Link]

-

Chil-Nu, M., et al. (1995). Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance. Journal of Medicinal Chemistry, 38(14), 2789-93. [Link]

-

Chemical Land21. (n.d.). PROPIOPHENONE. [Link]

-

Florestand, H.J., & Bahler, M.E. (1954). Antimicrobial Properties of a Series of β-Piperidinopropiophenoies and Related Derivatives. Journal of the American Pharmaceutical Association. [Link]

-

Kumar, A., Sharma, S., Gupta, L. P., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry, 20(6), 2172-9. [Link]

-

Dukes, I. D., & Vaughan Williams, E. M. (1984). The Multiple Modes of Action of Propafenone. European Heart Journal, 5(2), 115-25. [Link]

-

ResearchGate. (n.d.). Optimization of the synthesis of propiophenone 4. [Link]

-

De, P., et al. (2000). Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. European Journal of Medicinal Chemistry. [Link]

-

G. de Gonzalo, et al. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (2013). Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. [Link]

-

Tyurenkov, I.N., et al. (2021). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. Research Results in Pharmacology. [Link]

-

Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. [Link]

-

Wikipedia. (n.d.). Propiophenone. [Link]

-

Hsieh, P.-C., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Scientific Reports. [Link]

-

Le, T. B., et al. (2023). Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents. Journal of Natural Products. [Link]

- Google Patents. (1979). US4172097A - Production of propiophenone.

-

Khoo, M. L., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry Central Journal. [Link]

-

Gill, N.S., et al. (2011). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. International Journal of Drug Development and Research. [Link]

-

Huang, Z., et al. (2019). New Antibacterial Phenone Derivatives Asperphenone A–C from Mangrove-Derived Fungus Aspergillus sp. YHZ-1. Marine Drugs. [Link]

-

Guntupalli, C., et al. (2019). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Letters in Drug Design & Discovery. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. [Link]

-

Confident Care Academy. (2023). Propofol mechanism of action. [Link]

-

Research Results in Pharmacology. (2021). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. [Link]

-

ResearchGate. (2023). Synthesis and biological evaluation of anti-inflammatory activity of 1,3 diphenyl propenone derivatives. [Link]

-

TSI Journals. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. [Link]

-

MDPI. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. [Link]

-

MDPI. (2022). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. [Link]

Sources

- 1. US4172097A - Production of propiophenone - Google Patents [patents.google.com]

- 2. manavchem.com [manavchem.com]

- 3. The multiple modes of action of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propiophenone - Wikipedia [en.wikipedia.org]

- 5. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New Antibacterial Phenone Derivatives Asperphenone A–C from Mangrove-Derived Fungus Aspergillus sp. YHZ-1 | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationships of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid [jmchemsci.com]

- 18. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 19. researchgate.net [researchgate.net]

The Taming of a Reactive Warhead: An In-depth Technical Guide to the Biological Activity of Fluorinated Ketone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the potency, selectivity, and pharmacokinetic profiles of therapeutic agents.[1][2][3] Among the myriad of fluorinated functionalities, the α-fluorinated ketone motif stands out as a uniquely reactive yet controllable "warhead" for targeting a diverse array of enzymes. This technical guide provides a comprehensive exploration of the biological activities of fluorinated ketone derivatives, delving into the fundamental principles that govern their mechanism of action, their broad therapeutic potential, and the critical experimental methodologies for their evaluation. We will dissect the causality behind their enhanced electrophilicity, their role as transition-state analogue inhibitors, and their applications in combating diseases ranging from cancer to viral infections.[4]

The Fluorine Advantage: Unmasking the Power of the α-Fluorinated Ketone

The introduction of one or more fluorine atoms adjacent to a ketone carbonyl group dramatically alters its electronic properties.[4][5] The high electronegativity of fluorine creates a strong electron-withdrawing effect, polarizing the carbonyl bond and rendering the carbonyl carbon exceptionally electrophilic.[5] This heightened reactivity is the bedrock of the biological activity of fluorinated ketones, making them highly susceptible to nucleophilic attack by amino acid residues within an enzyme's active site.[6]

A key consequence of this enhanced electrophilicity is the propensity of α-fluorinated ketones to exist in equilibrium with their hydrated gem-diol form in aqueous environments.[5][7] This hydrated form is often the biologically active species, acting as a stable mimic of the tetrahedral transition state formed during substrate hydrolysis by many enzymes.[8][9] This ability to effectively "trap" the enzyme in a transition-like state is a primary reason for their potent inhibitory activity.

Mechanism of Action: Covalent Modification and Transition-State Mimicry

Fluorinated ketone derivatives primarily exert their biological effects through the inhibition of various classes of enzymes, most notably proteases.[10] Their mechanism of inhibition is often a multi-step process involving initial non-covalent binding followed by the formation of a reversible or irreversible covalent bond with a key catalytic residue.

Inhibition of Serine and Cysteine Proteases

Peptidyl fluoromethyl ketones are particularly effective inhibitors of serine and cysteine proteases.[4] In the case of serine proteases, the hydroxyl group of the active site serine residue attacks the electrophilic carbonyl carbon of the fluorinated ketone, forming a stable hemiacetal.[8][11] Similarly, for cysteine proteases, the thiol group of the active site cysteine attacks the ketone to form a stable hemithioketal.[6] This covalent adduct is a mimic of the tetrahedral intermediate of peptide bond cleavage, thus potently inhibiting the enzyme.[9]

Diagram: Inhibition of a Cysteine Protease by a Fluorinated Ketone

Caption: Covalent inhibition of a cysteine protease.

Therapeutic Applications of Fluorinated Ketone Derivatives

The ability of fluorinated ketones to potently and often selectively inhibit key enzymes has led to their investigation in a wide range of therapeutic areas.

Oncology

Certain trifluoromethyl ketones have demonstrated tumor-specific cytotoxic activity.[12][13] Studies have shown that some derivatives can induce non-apoptotic cell death, such as autophagy, in cancer cell lines.[12][13] The precise mechanisms are still under investigation, but they highlight a potential avenue for cancer therapy distinct from traditional apoptosis-inducing agents.

Inflammatory and Autoimmune Diseases

Cathepsins, a class of cysteine proteases, are implicated in the pathogenesis of inflammatory diseases like rheumatoid arthritis.[14] Peptidyl fluoromethyl ketones have been shown to effectively inhibit cathepsin B, leading to a reduction in inflammation and tissue damage in animal models of arthritis.[14]

Neurodegenerative Diseases

Caspases, another family of cysteine proteases, play a crucial role in the apoptotic pathways associated with neurodegenerative disorders such as Parkinson's disease. The pan-caspase inhibitor Z-DEVD-fmk has been shown to exert neuroprotective effects in cell culture models of Parkinson's disease by reducing cytotoxicity and caspase-3 activation.

Infectious Diseases

The proteases of viruses and parasites are essential for their replication and are attractive targets for antimicrobial drug development. Peptidyl fluoromethyl ketones have been investigated as inhibitors of proteases from pathogens such as Trypanosoma cruzi (the causative agent of Chagas' disease) and the SARS coronavirus.[15] For instance, trifluoromethyl ketones have been designed as inhibitors of the SARS-CoV 3CL protease, a cysteine protease crucial for viral replication.[6]

Key Biological Targets of Fluorinated Ketone Derivatives

The versatility of the fluorinated ketone warhead allows for its adaptation to target a variety of enzyme classes by modifying the peptidyl or substrate-mimicking portion of the molecule.

| Enzyme Class | Specific Examples | Therapeutic Relevance | Reference(s) |

| Cysteine Proteases | Caspases, Cathepsins, Cruzain | Apoptosis, Inflammation, Infectious Diseases | [14][16] |

| Serine Proteases | Chymotrypsin, Elastase, Acetylcholinesterase | Inflammation, Neurological Disorders | [8][11] |

| Aspartyl Proteases | Pepsin | Digestive Processes | [8] |

| Metallo-proteases | Carboxypeptidase A, Angiotensin Converting Enzyme | Cardiovascular Disease | [8] |

Experimental Protocols for Assessing Biological Activity

The evaluation of fluorinated ketone derivatives requires a robust set of experimental protocols to determine their potency, selectivity, and mechanism of action.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a framework for determining the inhibitory potency (e.g., IC₅₀ or Kᵢ) of a fluorinated ketone against a target enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. The substrate is typically a fluorogenic or chromogenic molecule that releases a detectable signal upon cleavage by the enzyme.

Materials:

-

Purified target enzyme

-

Fluorogenic or chromogenic substrate specific for the enzyme

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

Fluorinated ketone inhibitor (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate (black or clear, depending on the detection method)

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Prepare Reagents:

-

Dilute the enzyme stock to a working concentration in assay buffer.

-

Prepare a serial dilution of the fluorinated ketone inhibitor in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

Prepare the substrate solution in assay buffer.

-

-

Assay Setup:

-

To the wells of the microplate, add:

-

Assay buffer

-

Inhibitor solution (or vehicle control)

-

-

Add the enzyme solution to all wells except the "no enzyme" control.

-

Incubate the plate at the optimal temperature for the enzyme for a pre-determined time to allow for inhibitor-enzyme binding. For slow-binding inhibitors, this pre-incubation time is critical.

-

-

Initiate Reaction:

-

Add the substrate solution to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Self-Validation and Causality:

-

Controls: Including "no enzyme," "no substrate," and "vehicle only" controls is essential to account for background signal and solvent effects.

-

Time-Dependence: To investigate the mechanism of inhibition (e.g., reversible vs. irreversible, slow-binding), the assay can be performed with varying pre-incubation times of the enzyme and inhibitor.[6] A time-dependent decrease in enzyme activity suggests a covalent or slow, tight-binding mechanism.

Diagram: Workflow for Enzyme Inhibition Assay

Caption: A typical workflow for an enzyme inhibition assay.

Cell-Based Cytotoxicity Assay

This protocol assesses the effect of fluorinated ketone derivatives on the viability of cultured cells.

Principle: Cell viability is measured using an indicator dye that is metabolized by living cells to produce a detectable signal (e.g., MTT, resazurin) or a dye that is excluded by live cells (e.g., trypan blue).

Materials:

-

Cultured cells (e.g., cancer cell lines, normal cell lines)

-

Cell culture medium and supplements

-

Fluorinated ketone inhibitor

-

Viability assay reagent (e.g., MTT, resazurin)

-

96-well clear-bottom cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the fluorinated ketone inhibitor in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

-

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment:

-

Add the viability assay reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color/fluorescence development.

-

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells.

-

Plot the percent viability versus the logarithm of the inhibitor concentration.

-

Determine the CC₅₀ (50% cytotoxic concentration) value.

-

Self-Validation and Causality:

-

Multiple Cell Lines: Testing on both cancerous and normal cell lines can provide an initial assessment of tumor specificity.[12]

-

Time Course: Performing the assay at different time points can reveal time-dependent cytotoxic effects.

-

Mechanism of Cell Death: Further assays (e.g., caspase activity assays, TUNEL staining for apoptosis, or analysis of autophagy markers) can be employed to elucidate the mechanism of cell death induced by the compound.[12][13]

Future Directions and Challenges

While fluorinated ketone derivatives have demonstrated significant promise, challenges remain. A key concern for some mono-fluoromethyl ketones is their potential in vivo metabolic conversion to toxic fluoroacetate. Therefore, the development of di- and tri-fluorinated analogues, which are less prone to this metabolic fate, is an active area of research. Furthermore, enhancing the selectivity of these inhibitors for their target enzymes over closely related ones is crucial for minimizing off-target effects and improving their therapeutic index. The continued exploration of novel peptidic and non-peptidic scaffolds, guided by structural biology and computational modeling, will undoubtedly lead to the development of next-generation fluorinated ketone inhibitors with improved safety and efficacy profiles.

References

-

Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031. [Link]

-

Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813–1817. [Link]

-

Yokoyama, T., et al. (2006). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Anticancer Research, 26(6B), 4335-4341. [Link]

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. [Link]

-

Esser, R. E., et al. (1992). Peptidyl fluoromethyl ketones as inhibitors of cathepsin B. Implication for treatment of rheumatoid arthritis. Biochemical Pharmacology, 44(6), 1201-1207. [Link]

-

Wang, Y., et al. (2005). Dipeptidyl aspartyl fluoromethylketones as potent caspase inhibitors: SAR of the N-protecting group. Bioorganic & Medicinal Chemistry Letters, 15(19), 4279-4283. [Link]

-

Chen, P., et al. (2006). Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase. Bioorganic & Medicinal Chemistry Letters, 16(18), 4849-4852. [Link]

-

Silverman, R. B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. The Journal of Organic Chemistry, 73(15), 5649–5663. [Link]

-

Sakagami, H., et al. (2006). Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells. researchmap. [Link]

-

Sparatore, A., et al. (2006). Peptidyl fluoro-ketones as proteolytic enzyme inhibitors. Current Medicinal Chemistry, 13(19), 2237-2251. [Link]

-

Kreusel, K. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove, University of Mississippi. [Link]

-

Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. [Link]

-

Rasnick, D. (1985). Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B. The EMBO Journal, 4(6), 1485–1488. [Link]

-

Wang, Y., et al. (2007). Dipeptidyl Aspartyl Fluoromethylketones as Potent Caspase Inhibitors: Peptidomimetic Replacement of the P(2) Amino Acid by 2-aminoaryl Acids and Other Non-Natural Amino Acids. Bioorganic & Medicinal Chemistry Letters, 17(22), 6178-6182. [Link]

-

Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro Ketone Inhibitors of Hydrolytic Enzymes. ACS Publications. [Link]

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Semantic Scholar. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

-

Barker, T. J., et al. (2024). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv. [Link]

-

Chen, P., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(18), 4849-4852. [Link]

-

Sparatore, A., et al. (2006). Peptidyl fluoro-ketones as proteolytic enzyme inhibitors. PubMed. [Link]

-

Bedner, E., et al. (2000). Detection of caspase activation in situ by fluorochrome-labeled caspase inhibitors. Experimental Cell Research, 259(2), 308-315. [Link]

-

Berdowska, I., et al. (2021). Mixed inhibition by CS‐PEP1 is demonstrated for both cathepsins. FEBS Open Bio, 11(10), 2841-2854. [Link]

-

Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]

-

Nury, T., et al. (2013). Effects of caspase inhibitors (z-VAD-fmk, z-VDVAD-fmk) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells: investigation by flow cytometry and spectral imaging microscopy. Cytometry Part A, 83(3), 264-274. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Beier, P. (2021). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. ACS Publications. [Link]

-

Mehdi, S., et al. (1990). Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone. Biochemistry, 29(35), 8057-8062. [Link]

-

National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]

-

Francke, R., et al. (2018). Proposed reaction mechanism for the formation of α-trifluoromethyl ketones 2 from alkynes and electrochemically generated CF 3 radicals in the presence of water. ResearchGate. [Link]

-

Colby, D. A., et al. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC. [Link]

-

Nevado, C., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal. [Link]

-

National University of Singapore. (2025). Novel method to synthesise valuable fluorinated drug compounds. NUS News. [Link]

-

Sparatore, A., et al. (2006). Peptidyl Fluoro-Ketones as Proteolytic Enzyme Inhibitors. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptidyl fluoro-ketones as proteolytic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchmap.jp [researchmap.jp]

- 14. Peptidyl fluoromethyl ketones as inhibitors of cathepsin B. Implication for treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]